

Enterobactin: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical properties and stability of **enterobactin**, the most potent siderophore known. Produced by Gram-negative bacteria like Escherichia coli, **enterobactin** plays a critical role in bacterial survival by scavenging ferric iron (Fe³⁺) from the host environment.[1][2] Its extraordinary affinity for iron, coupled with its unique structural and chemical characteristics, makes it a subject of intense interest in microbiology, medicine, and drug development.

Core Chemical Properties

Enterobactin is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[1][3] This structure creates a hexadentate ligand, with the six hydroxyl groups of the three catechol moieties coordinating a single ferric ion with unparalleled affinity.[4][5] It is this arrangement that underpins its function as a highly efficient iron chelator, capable of sequestering iron even from host proteins like transferrin and lactoferrin.[2]

Quantitative Physicochemical Data

The fundamental properties of **enterobactin** are summarized below.



Property	Value	
Molecular Formula	C30H27N3O15[6]	
Molecular Weight	669.55 g/mol [6]	
CAS Number	28384-96-5[6]	
Appearance	Solid[7]	
Solubility	Slightly soluble in acetonitrile (0.1-1 mg/ml)[7]	
Storage Temperature	-20°C[7]	

Thermodynamic Properties

Enterobactin's function is defined by its thermodynamic stability and redox properties when complexed with iron. It possesses the highest known binding affinity for ferric iron among all siderophores.[1][8]

Parameter	Value	Conditions
Fe ³⁺ Formation Constant (K)	10 ⁵² M ⁻¹	Standard state (25 °C, 100 kPa)[1]
pFe	34.3	-
Reduction Potential (Fe³+/Fe²+-Ent)	-0.57 V	vs NHE at pH 6.0[1]
-0.79 V	vs NHE at pH 7.4[1]	
-0.99 V	vs NHE at pH > 10.4[1]	
Protonation Constants (log K)	$pK_{a1} = 5.05$, $pK_{a2} = 4.19$, $pK_{a3} = 2.93$	For the Gallium(III)- Enterobactin complex, determined by ¹ H NMR[4]

Stability and Degradation



The stability of **enterobactin** and its ferric complex is highly dependent on environmental conditions, particularly pH. While the ferric-**enterobactin** complex is thermodynamically robust, its kinetic lability and susceptibility to hydrolysis are key to its biological function, allowing for iron release within the bacterial cell.[9]

pH-Dependent Stability and Hydrolysis

The ester bonds forming the central trilactone scaffold of **enterobactin** are susceptible to hydrolysis. This degradation is crucial for intracellular iron release.[4] At neutral pH, the ferric**enterobactin** complex is stable. However, under acidic conditions, protonation of the complex makes iron release via reduction more favorable.[4] Furthermore, hydrolysis of the trilactone backbone is favored at mildly acidic pH, which can occur within host endosomes or the bacterial cytoplasm.[5] This process yields three linear 2,3-dihydroxybenzoyl-L-serine units, significantly reducing the molecule's affinity for iron.[1]

Enzymatic Degradation

In E. coli, the primary mechanism for iron release from the ferric-enterobactin complex is through enzymatic hydrolysis catalyzed by the Ferric Enterobactin Esterase (Fes).[4][8] This enzyme specifically cleaves the three ester bonds of the trilactone backbone, dismantling the chelate and releasing the iron ion.[1][10] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) than the apo-enterobactin.[8] This targeted degradation ensures that iron is released only after the complex has been successfully transported into the cytoplasm.

Role in Oxidative Stress

Beyond iron acquisition, **enterobactin** is implicated in the oxidative stress response.[11][12] Once hydrolyzed by Fes inside the cell, the resulting linear catechol moieties can act as potent radical scavengers.[12] Studies have shown that iron-free **enterobactin** exhibits significant, dose-dependent antioxidant activity by scavenging free radicals.[12] This suggests a dual function for **enterobactin**: acquiring essential iron while simultaneously protecting the cell from oxidative damage.[13]

Key Experimental Protocols



Protocol: Quantification of Catechol Siderophores (Arnow Assay)

This colorimetric method is used to estimate the concentration of catechol-type siderophores like **enterobactin** in culture supernatants.[12][14]

Methodology:

- Grow bacterial strains (e.g., E. coli) in M9 minimal medium for approximately 20 hours at 37°C to induce siderophore production.[14]
- Centrifuge the culture and collect the cell-free supernatant by filter sterilization.[14]
- To 1 mL of the supernatant, add the following reagents sequentially:
 - 1 mL of 0.5 N HCl.
 - 1 mL of nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).
 - 1 mL of 1 N NaOH.
 - 1 mL of distilled H₂O.[12][14]
- Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.
- Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[14]

Protocol: Extraction of Enterobactin from Culture Supernatant

This protocol provides a method for the partial purification of **enterobactin** for subsequent analysis.[12]

Methodology:



- Culture bacteria in an appropriate medium (e.g., M9 medium with supplements) for 20 hours at 37°C to maximize enterobactin production.[12]
- Remove bacterial cells via centrifugation to obtain the cell-free supernatant.
- Acidify the supernatant to a pH of 2.0 using a strong acid (e.g., 5 N HCl).[12]
- Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.
- Mix vigorously using a magnetic stirrer for at least 30 minutes to transfer the enterobactin into the organic phase.[12]
- Separate the ethyl acetate layer, which now contains the enriched enterobactin, for further analysis or purification steps like RP-HPLC.[15]

Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol assesses the activity of esterases like Fes on **enterobactin** and its ferric complex.[8]

Methodology:

- Substrate Preparation:
 - Apo-Enterobactin: Prepare solutions of enterobactin in a suitable buffer (e.g., 75 mM HEPES, pH 7.5).
 - Ferric-Enterobactin: Prepare by adding a stoichiometric equivalent of FeCl₃ to the apoenterobactin solution. Confirm complex formation by monitoring the UV-Vis spectrum for the characteristic absorbance shift (apo-form at 320 nm, ferric form at 496 nm).[8]
- Enzyme Reaction:
 - Prepare reaction mixtures containing the substrate (ferric or apo-enterobactin) at various concentrations (e.g., 0.125 μM to 16 μM) in the reaction buffer.



- For Fes activity, supplement the buffer with 2 mM DTT and 2 mM MgCl₂ to enhance the hydrolysis rate.[8]
- Initiate the reaction by adding a known concentration of the purified esterase (e.g., 14 nM Fes for Fe-Ent hydrolysis).
- Quenching and Analysis:
 - After a defined incubation time (e.g., 40 seconds for Fes with Fe-Ent), quench the reaction (e.g., by adding acid or an organic solvent).[8]
 - Analyze the reaction products using methods such as RP-HPLC to separate and quantify the remaining substrate and the hydrolyzed products (DHBS triester, diester, and monomer).[15]
- Kinetic Analysis: Determine kinetic parameters (kcat, Km) by measuring initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations: Pathways and Processes Enterobactin Biosynthesis Pathway

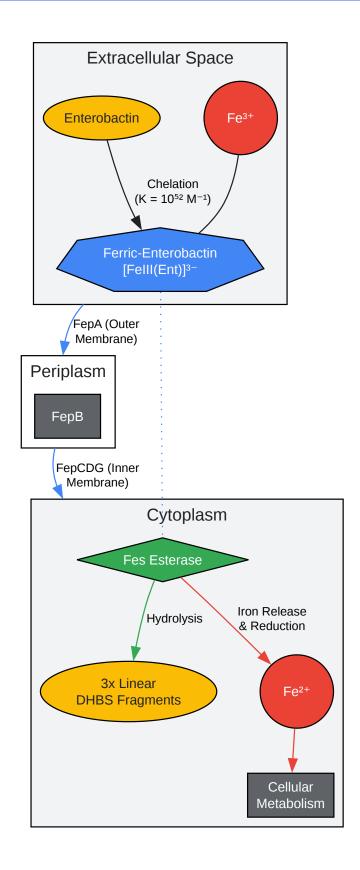


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Caption: Biosynthetic pathway of **enterobactin** in E. coli.

Iron Uptake and Release Mechanism



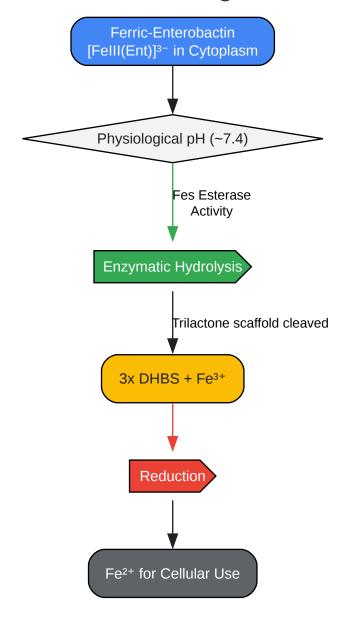


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Caption: Iron acquisition via **enterobactin** transport and intracellular release.



Logical Flow of Enterobactin Degradation



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Caption: Logical workflow of intracellular ferric-enterobactin degradation.

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References

- 1. Enterobactin Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterobactin | C30H27N3O15 | CID 34231 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enterobactin | 28384-96-5 [chemicalbook.com]
- 8. In Vitro Characterization of Salmochelin and Enterobactin Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enterobactin as Part of the Oxidative Stress Response Repertoire PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Less is more: Enterobactin concentration dependency in copper tolerance and toxicity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
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